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2-Fluoro-2-phenylethan-1-amine hydrochloride Documentation Hub

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  • Product: 2-Fluoro-2-phenylethan-1-amine hydrochloride
  • CAS: 64068-24-2

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Fluoro-2-phenylethan-1-amine hydrochloride

Part 1: Executive Summary 2-Fluoro-2-phenylethan-1-amine hydrochloride (often referred to as

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Fluoro-2-phenylethan-1-amine hydrochloride (often referred to as ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-fluorophenethylamine HCl) is a critical fluorinated building block in medicinal chemistry.[1] Structurally, it represents a bioisostere of the endogenous neurotransmitter phenethylamine (PEA).[1] The introduction of a fluorine atom at the benzylic (

) position serves two primary strategic purposes in drug design:
  • Metabolic Stability: The C–F bond (approx. 116 kcal/mol) blocks the benzylic position from oxidative metabolism (e.g., by cytochrome P450s), significantly extending the half-life of the parent scaffold compared to non-fluorinated analogues.[1][2]

  • pKa Modulation: The high electronegativity of fluorine inductively withdraws electron density from the adjacent amine, lowering its pKa by approximately 1.5–2.0 units.[1][2] This increases the fraction of the uncharged species at physiological pH, potentially enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.[1]

This guide provides a comprehensive physicochemical profile, analytical standards, and experimental protocols for the characterization and handling of this compound.[1][2]

Part 2: Chemical Identity & Structure

Parameter Details
IUPAC Name 2-Fluoro-2-phenylethan-1-amine hydrochloride
Common Synonyms ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Fluorophenethylamine HCl; 2-Fluoro-2-phenylethylamine HCl
CAS Number 127708-38-7 ((R)-isomer); 886216-59-7 ((S)-isomer); Racemate often cited by base CAS 55601-20-2
Molecular Formula C

H

FN

HCl
Molecular Weight 175.63 g/mol
Chirality Contains one chiral center at the benzylic position (C2).[1][3]
Appearance White to off-white crystalline solid
Structural Visualization

The fluorine atom introduces a gauche effect, influencing the conformational preference of the ethylamine side chain.[2] This conformation is critical for binding affinity in target proteins (e.g., TAAR1, MAO enzymes).[1][2]

Part 3: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models validated against similar fluorinated amines.

Property Value / Range Context & Causality
Melting Point 190 – 200 °C High lattice energy typical of primary amine hydrochlorides.[1][2] Sharp range indicates high purity.[1][2]
Solubility (Water) > 50 mg/mL Highly soluble due to the ionic nature of the hydrochloride salt.[2]
Solubility (DMSO) > 20 mg/mL Suitable for stock solutions in biological assays.[2]
pKa (Amine) 8.2 – 8.5 (Predicted)Lower than phenethylamine (9.[2]83) due to the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-fluorine inductive effect (

).[1]
LogP 1.66 Slightly more lipophilic than phenethylamine (1.[1][2]41) despite the polar C-F bond, due to surface area changes.[2]
Hygroscopicity Moderate The HCl salt can absorb atmospheric moisture; store in a desiccator.[1][2]

Part 4: Analytical Characterization

Trustworthy identification relies on specific NMR signatures arising from Heteronuclear coupling between ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


F and 

H/

C.
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       7.30–7.50 (m, 5H):  Aromatic protons.
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       5.85 (ddd, 
      
      
      
      Hz, 1H):
      The benzylic proton. The large coupling constant (48 Hz) is diagnostic of a geminal H–C–F motif.[2]
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       3.30–3.60 (m, 2H):  Methylene protons (
      
      
      
      to nitrogen). These appear as complex multiplets due to coupling with both the geminal protons and the vicinal fluorine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
      
      
      Hz).[1]
  • 
    F NMR: 
    
    • 
       -170 to -190 ppm:  Single multiplet.
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: [M+H]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     = 140.09 (Free base mass).
    
  • Fragmentation: Loss of HF (20 Da) or NHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (17 Da) are common collision-induced dissociation pathways.
    

Part 5: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility of the HCl salt in pH 7.4 buffer, mimicking physiological conditions.

  • Preparation: Weigh 10 mg of 2-Fluoro-2-phenylethan-1-amine HCl into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200

    
    L of PBS (Phosphate Buffered Saline, pH 7.4).
    
  • Equilibration: Vortex for 1 minute, then shake at 25 °C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute 1:100 with mobile phase.[1][2]

    • Inject onto HPLC (C18 column, Acetonitrile/Water gradient).[2]

    • Calculate concentration against a standard curve (0.1 – 1.0 mg/mL).[2]

Protocol B: Synthesis via Deoxyfluorination (Workflow)

Context: The most reliable route to the


-fluoroamine is the deoxyfluorination of the corresponding amino alcohol (2-amino-1-phenylethanol).[1]

SynthesisWorkflow Start 2-Amino-1-phenylethanol (Starting Material) Protect N-Protection (Boc-anhydride) Start->Protect Step 1: Protection Fluorinate Deoxyfluorination (DAST or Deoxo-Fluor) Protect->Fluorinate Step 2: Nucleophilic Fluorination (Inversion of Configuration) Deprotect Deprotection (HCl / Dioxane) Fluorinate->Deprotect Step 3: Acidic Hydrolysis Product 2-Fluoro-2-phenylethan-1-amine HCl (Final Product) Deprotect->Product Isolation

Figure 1: Synthetic pathway for 2-Fluoro-2-phenylethan-1-amine HCl involving protection, fluorination, and deprotection.[1][3][4][5][6]

Key Mechanistic Insight: Direct fluorination of the free amine is dangerous and low-yielding.[1][2] Protection (e.g., Boc, Cbz) is mandatory to prevent N-alkylation.[1] The fluorination step typically proceeds via an S


2 mechanism, resulting in the inversion  of stereochemistry (e.g., (S)-alcohol 

(R)-fluoride).[1]

Part 6: Applications in Drug Design

The "Fluorine Effect" on Pharmacokinetics

The substitution of Hydrogen with Fluorine at the


-position alters the physicochemical landscape of the molecule:
  • Basicity Reduction: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Impact: At physiological pH (7.4), the fraction of non-ionized drug increases from ~0.4% (PEA) to ~11% (
    
    
    
    -F-PEA).[1] This 25-fold increase in the neutral species significantly improves passive diffusion across the BBB.
  • Conformational Locking: The C–F bond prefers to be gauche to the amine nitrogen due to charge-dipole interactions.[1][2] This restricts the conformational freedom of the ethyl chain, potentially pre-organizing the molecule for receptor binding (entropy-enthalpy compensation).[1]

Bioisostere PEA Phenethylamine (Native Ligand) F_PEA 2-Fluoro-2-phenylethan-1-amine (Bioisostere) PEA->F_PEA Bioisosteric Replacement Effect1 Blocked Metabolic Site (Extended t1/2) F_PEA->Effect1 Effect2 Lower pKa (High BBB Permeability) F_PEA->Effect2

Figure 2: Impact of Fluorine substitution on pharmacological properties.

Part 7: Handling & Safety

  • Hazard Statements (GHS):

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Hygroscopic; protect from moisture.[1][2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (fluorinated waste requires specific scrubbing to remove HF).[2]

References

  • Sigma-Aldrich. (2023).[1][2] (R)-

    
    -Fluorophenethylamine hydrochloride Product Specification. Retrieved from 
    
  • PubChem. (2023).[1][2][3] Compound Summary: 2-Fluoro-2-phenylethan-1-amine.[1][7] National Library of Medicine.[1][2] Retrieved from

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] (Context for gauche effect and pKa modulation).

  • ChemScene. (2023). 2-Fluoro-2-phenylethan-1-amine Safety Data Sheet. Retrieved from

  • Williams, R. (2022).[2][8] pKa Data Compiled. Organic Chemistry Data. Retrieved from

Sources

Exploratory

Technical Guide: pKa Values and Basicity of Beta-Fluorinated Phenethylamines

Executive Summary The strategic incorporation of fluorine into the ethylamine side chain of phenethylamines represents a high-value tactic in medicinal chemistry. This modification fundamentally alters the physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into the ethylamine side chain of phenethylamines represents a high-value tactic in medicinal chemistry. This modification fundamentally alters the physicochemical profile of the scaffold, specifically modulating basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability.

This guide provides a technical analysis of beta-fluorinated phenethylamines, focusing on the quantitative shift in pKa values driven by the inductive effect of fluorine. It details the mechanistic underpinnings of these shifts, provides validated synthetic protocols for their access, and analyzes the downstream effects on membrane permeability and receptor binding.

Physicochemical Profiling: The Fluorine Effect[1]

Theoretical Framework: Inductive vs. Conformational Effects

The introduction of a fluorine atom at the beta-position (C2) relative to the amine nitrogen creates a profound electronic disturbance.

  • Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale 3.98). Through the sigma-bond framework, it pulls electron density away from the adjacent carbon and, by extension, the nitrogen atom. This destabilizes the protonated ammonium species (

    
    ), making it more acidic (readier to lose a proton) and thus lowering the pKa of the conjugate acid.
    
  • The "Gauche" Effect: In beta-fluoroamines, the C–F bond and the C–N bond often adopt a gauche conformation. This is stabilized by a favorable electrostatic interaction between the electropositive ammonium hydrogen and the electronegative fluorine (

    
    ). While this intramolecular hydrogen bond can stabilize the protonated form, the strong inductive withdrawal generally dominates, resulting in a net decrease in basicity.
    
Quantitative Data: pKa and Basicity Shifts

The basicity of the amine decreases in an additive manner with the number of beta-fluorine atoms. Literature consensus indicates a


 of approximately -1.7 units  per beta-fluorine atom relative to the non-fluorinated parent.

Table 1: Comparative Physicochemical Properties

CompoundStructurepKa (Exp/Pred)*

pKa
LogP (Neutral)LogD (pH 7.4)
Phenethylamine (PEA)

9.83 Ref1.41-1.0 (Mostly Ionized)

-Fluorophenethylamine

8.1 -1.7~1.3~0.5 (Increased Neutral Fraction)

-Difluorophenethylamine

6.4 -3.4~1.5~1.4 (Mostly Neutral)

-Fluorophenethylamine

~5.7 -4.1~1.2High

*Note: Values for fluorinated analogs are predicted based on validated substituent constants (Taft


) and specific literature comparisons (e.g., trifluoroethylamine pKa 5.7).
Implications for Drug Design
  • Permeability: At physiological pH (7.4), PEA (pKa 9.83) is >99% protonated, limiting passive diffusion. The beta-fluoro analog (pKa ~8.1) has a significantly higher fraction of neutral species (~15-20%), drastically improving blood-brain barrier (BBB) penetration.

  • Metabolic Stability: The beta-position is a key site for metabolic oxidation. Fluorine blocks this site, preventing hydroxylation and extending the half-life of the molecule.

Experimental Protocols

Synthesis of -Fluorophenethylamine (Deoxyfluorination Route)

The most reliable method for accessing beta-fluorinated amines is the deoxyfluorination of the corresponding beta-amino alcohol. This protocol uses DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which are standard reagents for converting alcohols to alkyl fluorides with inversion of configuration (if chiral).

Precursor: 2-Hydroxy-2-phenylethylamine (can be protected as the N-Boc derivative).

Protocol:

  • Protection: React 2-hydroxy-2-phenylethylamine (10 mmol) with

    
     (11 mmol) and 
    
    
    
    in DCM to yield
    
    
    -Boc-2-hydroxy-2-phenylethylamine.
  • Fluorination:

    • Dissolve the

      
      -Boc intermediate (5 mmol) in anhydrous DCM (20 mL) under Argon.
      
    • Cool to -78°C.

    • Add DAST (Diethylaminosulfur trifluoride, 6 mmol) dropwise via syringe.

    • Allow the mixture to warm to room temperature (RT) over 2 hours and stir for an additional 12 hours.

    • Quench: Pour carefully into saturated aqueous

      
       (Caution: Gas evolution).
      
    • Extract with DCM, dry over

      
      , and concentrate.
      
  • Deprotection:

    • Dissolve the crude fluorinated carbamate in 4M HCl in Dioxane (10 mL).

    • Stir at RT for 1 hour.

    • Precipitate the product by adding diethyl ether. Filter the white solid.

  • Yield: Typically 60-75% as the hydrochloride salt.

Synthesis via Aziridine Ring Opening

For enantioselective synthesis, ring opening of activated aziridines is preferred.

Protocol:

  • Substrate: 2-Phenyl-N-tosylaziridine.

  • Reagent: TBAF (Tetrabutylammonium fluoride) or HF:Pyridine complex.

  • Reaction: Treat the aziridine with the fluoride source in THF at 0°C to RT. The fluoride attacks the more substituted carbon (benzylic position) or less substituted carbon depending on conditions/catalyst, but for beta-fluoro-PEA, regio-control is critical to ensure fluorine ends up at the beta position (benzylic).

    • Note: Acidic opening (HF) tends to favor attack at the benzylic carbon (giving the beta-fluoro isomer).

Visualizations

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the flow of electronic effects from the fluorine atom to the nitrogen center.

SAR_Logic F_Atom Fluorine Atom (Beta-Position) C_Beta Beta-Carbon F_Atom->C_Beta High Electronegativity Inductive Inductive Withdrawal (-I) Electron Density Pull C_Beta->Inductive C_Alpha Alpha-Carbon N_Amine Amine Nitrogen (Lone Pair) C_Alpha->N_Amine Decreased e- Density Proton Proton (H+) N_Amine->Proton Weaker Bond Strength Inductive->C_Alpha pKa_Drop Lower pKa (Reduced Basicity) Inductive->pKa_Drop Destabilizes cation Permeability Increased Neutral Fraction (Higher Permeability) pKa_Drop->Permeability At pH 7.4

Caption: Mechanistic flow showing how beta-fluorination reduces amine basicity via the inductive effect, leading to altered physicochemical properties.

Synthesis Workflow (Deoxyfluorination)

A step-by-step visualization of the DAST-mediated synthesis.

Synthesis_Workflow Start Start: 2-Hydroxy-2-phenylethylamine Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Start->Step1 Inter1 Intermediate: N-Boc-Amino Alcohol Step1->Inter1 Step2 Step 2: Deoxyfluorination (DAST, -78°C to RT) Inter1->Step2 Inter2 Intermediate: N-Boc-Beta-Fluoroamine Step2->Inter2 Inversion of Configuration Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Final Product: Beta-Fluorophenethylamine HCl Step3->Final

Caption: Validated synthetic route for beta-fluorophenethylamine via deoxyfluorination of the alcohol precursor.

References

  • Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (Discusses the -1.7 pKa shift rule). [Link]

  • National Institutes of Health (NIH). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (Validates beta-fluorine effect on amine basicity). [Link]

  • Organic Chemistry Data. Bordwell pKa Table & Williams pKa Data. (Source for Phenethylamine pKa ~9.8). [Link]

  • Journal of the Chemical Society C. NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis. (Historical synthesis reference). [Link]

  • Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (Review of synthesis methods). [Link]

Foundational

Metabolic Stability of Fluorinated Phenethylamine Derivatives

A Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary In the optimization of phenethylamine-based therapeutics (e.g., CNS stimulants, entactogens), metabolic instability often leads to rapid cleara...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

In the optimization of phenethylamine-based therapeutics (e.g., CNS stimulants, entactogens), metabolic instability often leads to rapid clearance and the formation of neurotoxic metabolites. The strategic incorporation of fluorine—a bioisostere of hydrogen—serves as a critical tool for modulating these pharmacokinetic profiles.[1]

This guide details the mechanistic impact of fluorination on phenethylamine metabolism, specifically focusing on the blockade of Cytochrome P450 (CYP) oxidation and the modulation of Monoamine Oxidase (MAO) kinetics. It provides a validated experimental workflow for assessing metabolic stability in liver microsomes, designed to yield high-fidelity intrinsic clearance (


) data.

Mechanistic Rationale: The Fluorine Effect[1][2][3]

The metabolic stability of fluorinated phenethylamines is governed by three primary physicochemical alterations resulting from the Carbon-Fluorine (C-F) bond.

Blockade of Metabolic "Soft Spots" (CYP450)

The most common metabolic route for non-fluorinated phenethylamines (e.g., Amphetamine, 2C-B) is aromatic hydroxylation, predominantly at the para-position, mediated by CYP2D6.

  • Mechanism: The C-H bond has a dissociation energy of ~98 kcal/mol. The C-F bond is significantly stronger (~116 kcal/mol) and non-polarizable.

  • Result: Substitution of the para-hydrogen with fluorine renders the site inert to CYP-mediated oxidation (the "NIH Shift" mechanism is blocked).

  • Case Study (Amphetamine vs. 4-FA):

    • Amphetamine: Rapidly hydroxylated to 4-hydroxyamphetamine (active metabolite).

    • 4-Fluoroamphetamine (4-FA): The C-F bond resists hydroxylation. Metabolism is shunted toward N-dealkylation or renal excretion of the parent compound [1][3].

Modulation of MAO Kinetics (Steric & Electronic)

Monoamine Oxidases (MAO-A/B) degrade phenethylamines via oxidative deamination.

  • 
    -Methyl Fluorination:  Fluorine substitution on the 
    
    
    
    -methyl group (e.g., monofluoromethyl analogs) introduces significant electron-withdrawing effects, lowering the
    
    
    of the amine. This reduces affinity for the MAO active site, which prefers protonated substrates [2].
  • 
    -Position:  Fluorination at the 
    
    
    
    -position can alter selectivity between MAO-A and MAO-B due to steric constraints within the enzyme's hydrophobic pocket.
Lipophilicity and Intrinsic Clearance

While fluorine is lipophilic, its electron-withdrawing nature decreases the basicity of the amine nitrogen. This reduction in


 (often by 1–2 log units) decreases lysosomal trapping and alters the volume of distribution (

), indirectly influencing whole-body half-life (

) distinct from hepatic clearance.

Visualization: Metabolic Blockade Pathway

The following diagram illustrates the divergence in metabolic fate between a standard phenethylamine and its 4-fluorinated analog.

MetabolicPathway Parent Phenethylamine (Parent) CYP CYP2D6 (Liver) Parent->CYP Major Pathway MAO MAO-A/B (Mitochondria) Parent->MAO Deamination Hydroxyl 4-Hydroxy Metabolite CYP->Hydroxyl Oxidation (Rapid) Aldehyde Phenylacetaldehyde MAO->Aldehyde F_Parent 4-Fluoro-Phenethylamine F_Parent->CYP X Blocked F_Parent->MAO Reduced Affinity Renal Renal Excretion (Unchanged) F_Parent->Renal Shunt Pathway

Figure 1: Mechanism of metabolic stabilization via para-fluorination. Note the blockade of the CYP2D6 pathway.

Experimental Protocol: Microsomal Stability Assay

To quantify the stability conferred by fluorination, the following Microsomal Stability Assay is the industry standard. This protocol uses human liver microsomes (HLM) and LC-MS/MS quantification.[2]

Reagents & Preparation[4][5][6]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) or solid NADPH (final conc. 1 mM).

  • Test Compounds: 10 mM stock in DMSO (Final assay concentration: 1 µM; Final DMSO < 0.1%).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a reaction mixture containing HLM (0.5 mg/mL final) and Test Compound (1 µM) in KPi buffer.

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.[3]

    • Control: Run a parallel incubation without NADPH to assess chemical stability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Termination (Quench):

    • Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide or Deuterated Analog).

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 mins at 4°C to pellet precipitated proteins.

    • Transfer supernatant to LC-vials for analysis.

Analytical Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Start Prepare Master Mix (Buffer + HLM + Compound) PreWarm Pre-warm 37°C (5 min) Start->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate T0 T=0 min Initiate->T0 T60 ... T=60 min Initiate->T60 Quench Quench with ACN + IS (Stop Reaction) T0->Quench T60->Quench Spin Centrifuge (4000g, 20 min) Quench->Spin LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Spin->LCMS

Figure 2: Step-by-step workflow for the microsomal stability assay.

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Data from the LC-MS/MS is plotted as the natural log (ln) of the remaining parent compound (%) vs. time.[2] The slope of this line (


) is the elimination rate constant.

Formulas:

  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Comparative Data Table (Hypothetical)

The table below illustrates typical shifts in stability parameters when comparing a non-fluorinated phenethylamine to its fluorinated derivatives [4][5].

CompoundSubstitution

(min)

(µL/min/mg)
Metabolic Fate
Amphetamine None1877.0Rapid Para-Hydroxylation
4-FA 4-Fluoro>60<15.0Resistant to CYP; Slow Deamination
2-FMA 2-Fluoro4530.8Steric hindrance of MAO; CYP active
3-FA 3-Fluoro2555.4Meta-position less effective block

Note: Values are illustrative of trends found in literature.


 indicates high metabolic stability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meyerson, L. R., & Fuller, R. W. (1978).[4] Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology. [Link]

  • Taniguchi, M., et al. (2013). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6. Scientific Research Publishing. [Link]

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Carmo, H., et al. (2005).[5] Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology. [Link]

Sources

Exploratory

The Fluorine Effect: A Technical Guide to 2-Fluoro-2-phenylethan-1-amine Bioisosteres

-Fluorinated Phenethylamines Part 1: Molecular Architecture & The Fluorine Effect In medicinal chemistry, the introduction of fluorine is rarely a passive steric replacement; it is a profound electronic modulation. 2-Flu...

Author: BenchChem Technical Support Team. Date: February 2026


-Fluorinated Phenethylamines

Part 1: Molecular Architecture & The Fluorine Effect

In medicinal chemistry, the introduction of fluorine is rarely a passive steric replacement; it is a profound electronic modulation. 2-Fluoro-2-phenylethan-1-amine (also known as


-fluorophenethylamine) represents a canonical case study in conformational restriction via stereoelectronic effects .

While the parent molecule, 2-phenylethan-1-amine (PEA), is a flexible trace amine that acts as a central nervous system stimulant, its


-fluorinated analog introduces a critical constraint known as the Gauche Effect .
The Gauche Effect: A Self-Validating Conformation

Unlike standard steric clashes that favor anti conformations, the


-fluoroamine motif favors a gauche alignment between the fluorine atom and the ammonium group (

). This is driven by two synergistic forces:
  • Electrostatic Attraction: The high electronegativity of fluorine (

    
    ) interacts favorably with the positively charged ammonium group (
    
    
    
    ).
  • Hyperconjugation: Charge transfer occurs from the

    
     bonding orbital to the 
    
    
    
    antibonding orbital, stabilizing the gauche rotamer.

This effect effectively "locks" the molecule into a shape that mimics the bioactive conformation of norepinephrine and epinephrine, yet it lacks the hydroxyl group that makes catecholamines susceptible to rapid Phase II metabolism (glucuronidation/sulfation).

Visualization: The Conformational Lock

The following diagram illustrates the transition from the flexible PEA to the locked


-fluoro analog and its rigid bioisostere, tranylcypromine.

GaucheEffect cluster_0 Flexible Precursor cluster_1 Stereoelectronic Lock cluster_2 Rigid Bioisostere PEA Phenethylamine (PEA) (Free Rotation) F_PEA 2-Fluoro-2-phenylethan-1-amine (Gauche Preference) F...NH3+ Interaction PEA->F_PEA β-Fluorination (Electrostatic + Hyperconjugation) Tranyl Tranylcypromine (Cyclopropane Ring) Sterically Locked F_PEA->Tranyl Bioisosteric Rigidification (Functional Mimicry)

Figure 1: The progression from flexible trace amines to conformationally locked bioisosteres. The gauche effect in the fluorinated analog mimics the rigid ring structure of tranylcypromine.

Part 2: Bioisosteric Design Strategy

When designing bioisosteres for 2-fluoro-2-phenylethan-1-amine, researchers are typically solving for three variables: metabolic stability (blocking MAO degradation), selectivity (MAO-B vs. MAO-A), and potency (SERT/NET inhibition).

The Hydroxyl Mimic (Electronic Bioisosterism)

The fluorine atom is the premier bioisostere for the hydroxyl group (


) found in norepinephrine.
  • Van der Waals Radius: F (1.47 Å) is closely matched to OH (1.40 Å).

  • Lipophilicity: Replacing OH with F significantly increases

    
    , enhancing blood-brain barrier (BBB) permeability.
    
  • H-Bonding: While F is a poor hydrogen bond acceptor compared to O, the C-F bond polarization allows it to participate in dipolar interactions within the binding pocket (e.g., Serine residues in GPCRs).

The Rigid Scaffold (Conformational Bioisosterism)

To achieve the gauche geometry without relying on fluorine, medicinal chemists utilize cyclopropanes.

  • Tranylcypromine: The cyclopropane ring forces the ethylamine chain into a rigid conformation that overlaps perfectly with the gauche rotamer of

    
    -fluorophenethylamine.
    
  • Data Correlation: 4-Fluorotranylcypromine combines both strategies, resulting in a compound 10x more potent than tranylcypromine at inhibiting MAO [1].[1]

Metabolic Blocking (Deuterium & Fluorine)

The


-position is a "soft spot" for metabolic oxidation.
  • MAO Substrate Specificity: Non-fluorinated PEA is a substrate for both MAO-A and MAO-B. However,

    
    -fluorination shifts preference significantly toward MAO-B  [2].
    
  • Mechanism: The electron-withdrawing fluorine destabilizes the formation of the radical cation intermediate required for MAO catalysis, slowing degradation.

Comparative Data: Bioisosteric Profiles
CompoundStructure ModificationMAO ActivityConformational BiasPrimary Utility
Phenethylamine (PEA) Parent (H)Substrate (A & B)Flexible (Anti/Gauche mix)Endogenous Trace Amine

-Fluoro-PEA

-F substitution
Substrate (Pref. B)Locked Gauche Probe for "Fluorine Effect"
Norepinephrine

-OH substitution
Substrate (A)H-bond stabilizedAdrenergic Agonist
Tranylcypromine Cyclopropane ringInhibitor (Irreversible)Locked Rigid Antidepressant (MAOI)
4-Fluoro-Tranylcypromine Ring F + CyclopropaneInhibitor (Potent)Locked RigidHigh Potency MAOI

Part 3: Synthesis Protocols

Synthesizing 2-fluoro-2-phenylethan-1-amine requires avoiding the elimination of HF, which would revert the molecule to a styrene derivative. The following protocol utilizes the reduction of a fluoro-amide, which is more stable than direct nucleophilic fluorination of the amine.

Workflow Diagram

Synthesis start Ethyl α-bromophenylacetate step1 1. KF / DMF (145°C) Nucleophilic Substitution start->step1 inter1 Ethyl α-fluorophenylacetate step1->inter1 step2 2. Hydrolysis (NaOH) -> SOCl2 -> NH3 Amide Formation inter1->step2 inter2 2-Fluoro-2-phenylacetamide step2->inter2 step3 3. B2H6 or LiAlH4 / Ether Amide Reduction inter2->step3 final 2-Fluoro-2-phenylethan-1-amine step3->final

Figure 2: Synthetic route prioritizing the stability of the C-F bond. Direct fluorination of the amine often leads to rearrangement.

Detailed Protocol: Amide Reduction Route

Based on methodologies adapted from Meyerson et al. and standard organofluorine practices [3].

Step 1: Precursor Preparation

  • React ethyl

    
    -bromophenylacetate with anhydrous Potassium Fluoride (KF) in DMF at 145°C.
    
  • Checkpoint: Monitor via TLC. The bromine is a better leaving group, allowing F substitution.

  • Hydrolyze the ester to the acid, convert to acid chloride (SOCl

    
    ), and treat with ammonia to yield 2-fluoro-2-phenylacetamide .
    

Step 2: Reduction (Critical Step)

  • Reagents: Diborane (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Cool the amide solution to 0°C under

      
       atmosphere.
      
    • Add reducing agent dropwise. (Caution: Exothermic).

    • Reflux for 4–6 hours.

    • Quenching: CAREFULLY quench with water/NaOH (Fieser method) to precipitate aluminum salts.

    • Isolation: Extract the amine into ether, dry over

      
      , and precipitate as the hydrochloride salt using HCl gas.
      

Step 3: Enantiomeric Resolution (Optional) Since the


-carbon is chiral, the product is a racemate.
  • Resolution: Use Pseudomonas fluorescens lipase for enzymatic resolution if the (S)- or (R)-enantiomer is specifically required to mimic (R)-norepinephrine [4].

Part 4: Pharmacological Implications

The bioisosteric replacement of Hydrogen or Hydroxyl with Fluorine at the


-position yields distinct pharmacological shifts.
MAO Substrate vs. Inhibitor

While tranylcypromine is a suicide inhibitor of Monoamine Oxidase (forming a covalent bond with the flavin cofactor), 2-fluoro-2-phenylethan-1-amine acts primarily as a substrate .

  • Mechanism: The C-F bond makes the

    
    -protons (adjacent to nitrogen) less acidic and alters the kinetics of the amine radical cation formation.
    
  • Result: It is metabolized more slowly than PEA, extending its half-life and allowing it to act as a competitive substrate, effectively "distracting" the enzyme from metabolizing dopamine.

Transporter Affinity (SERT/DAT)

Fluorination increases affinity for the Serotonin Transporter (SERT).

  • Data:

    
    -fluorinated amphetamines (closely related) show a marked increase in serotonergic activity compared to their non-fluorinated counterparts.
    
  • Causality: The increased lipophilicity allows for deeper penetration into the hydrophobic pockets of the transporter, while the gauche conformation aligns the amine with the aspartate residue in the binding site.

References

  • Meyerson, L. R., et al. (1978).[2] "Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference." Research Communications in Chemical Pathology and Pharmacology.

  • Haufe, G., et al. (2014). "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect." Beilstein Journal of Organic Chemistry.

  • Garrido, N. M., et al. (2023). "2-Phenylethylamines in Medicinal Chemistry: A Review." Molecules.

  • Kanerva, L. T. (2010). "Convenient synthesis of optically active 2,2,2-trifluoro-1-phenylethylamine." Tetrahedron: Asymmetry.

  • Isberg, V., et al. (2013). "Structure-Activity Relationships of Constrained Phenylethylamine Ligands." PLOS ONE.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in 2-Fluoro-2-phenylethan-1-amine Production

Welcome to the technical support center for the synthesis of 2-Fluoro-2-phenylethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-2-phenylethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the enantiomeric excess (ee) of this critical chiral building block. The fluorine atom in β-fluoro amines can significantly enhance metabolic stability, lipophilicity, and bioavailability of drug candidates, making stereocontrol in their synthesis paramount.[1]

This resource will address common challenges encountered during the synthesis, offering solutions grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it so important in the synthesis of 2-Fluoro-2-phenylethan-1-amine?

A1: Enantiomeric excess (ee) is a measurement of the purity of a chiral compound.[2] It reflects the degree to which one enantiomer is present in a mixture over the other. A 50:50 mixture of two enantiomers is called a racemic mixture and has an ee of 0%, while a sample containing only one enantiomer has an ee of 100%.[2] In pharmaceutical development, different enantiomers of a drug can have vastly different pharmacological effects. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[3] Therefore, achieving a high ee is crucial to ensure the safety and efficacy of the final drug product.

Q2: What are the primary strategies for achieving high enantiomeric excess in the synthesis of 2-Fluoro-2-phenylethan-1-amine?

A2: There are three main approaches to obtaining enantiomerically enriched 2-Fluoro-2-phenylethan-1-amine:

  • Asymmetric Synthesis: This is the most direct method, where a new stereocenter is created with a preference for one enantiomer.[4] This is often achieved using a chiral catalyst or auxiliary. For the synthesis of chiral amines, the asymmetric hydrogenation of prochiral imines is a highly efficient approach.[5]

  • Chiral Resolution: This involves separating a racemic mixture of the amine into its individual enantiomers.[6] This can be done through techniques like diastereomeric crystallization.[7]

  • Chiral Pool Synthesis: This strategy utilizes a readily available enantiopure starting material that already contains the desired stereocenter.[6]

Q3: How is the enantiomeric excess of 2-Fluoro-2-phenylethan-1-amine experimentally determined?

A3: The most common and reliable method for determining the ee of chiral amines is through chiral High-Performance Liquid Chromatography (HPLC) .[2][8] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their individual quantification based on peak area.[8] Other methods include chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.[2][3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing a logical workflow to diagnose and solve the problem.

Issue 1: Low Enantiomeric Excess (% ee)

You've successfully synthesized 2-Fluoro-2-phenylethan-1-amine, but the enantiomeric excess is significantly lower than desired.

Troubleshooting Workflow for Low Enantiomeric Excess

start Low ee Observed catalyst Evaluate Catalyst/Ligand start->catalyst conditions Re-evaluate Reaction Conditions start->conditions materials Check Starting Materials start->materials background Assess Background Reaction start->background purity Verify Enantiopurity & Chemical Purity catalyst->purity loading Optimize Catalyst Loading catalyst->loading temp Screen Temperatures conditions->temp solvent Screen Solvents conditions->solvent substrate_purity Confirm Substrate Purity materials->substrate_purity lower_temp Lower Reaction Temperature background->lower_temp

Caption: Troubleshooting workflow for low enantiomeric excess.

Question: Could the chiral catalyst or ligand be the source of the low ee?

Answer: Absolutely. The integrity of your chiral catalyst is paramount.

  • Verify Enantiomeric Purity: The enantiomeric purity of your catalyst or ligand directly impacts the maximum achievable ee of your product.[3] If you suspect degradation or contamination, consider purifying the catalyst by recrystallization or column chromatography.[2]

  • Optimize Catalyst Loading: Both too high and too low catalyst loadings can negatively affect enantioselectivity.[9] High concentrations can lead to the formation of less selective catalyst aggregates, while low concentrations may allow a non-selective background reaction to become more prominent.[9] Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration.[9]

Question: Are the reaction conditions optimized for high enantioselectivity?

Answer: Reaction conditions play a critical role in determining the enantiomeric outcome.

  • Temperature Screening: Temperature is a crucial parameter.[9] Lowering the reaction temperature often leads to higher enantioselectivity because the energy difference between the diastereomeric transition states becomes more pronounced.[9][10] However, this is not always the case, and a temperature screening study is recommended.[9]

  • Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state and, therefore, the enantioselectivity.[2][9] A systematic screening of solvents with varying properties (e.g., toluene, dichloromethane, THF, acetonitrile) is advisable.[9]

Question: Could the purity of my starting materials be the problem?

Answer: Yes, impurities in your starting materials can have a detrimental effect.

  • Substrate and Reagent Purity: Impurities can act as poisons to the catalyst, leading to lower conversion and enantioselectivity.[2] Ensure the purity of your substrates and any other reagents used in the reaction.

Question: Is a non-catalyzed, racemic background reaction occurring?

Answer: This is a common issue, especially at higher temperatures.

  • Minimizing the Background Reaction: A non-selective, non-catalyzed reaction running in parallel with your desired asymmetric transformation will decrease the overall ee.[3] Lowering the reaction temperature is often an effective way to slow down this background reaction.[3]

ParameterPotential Impact on eeTroubleshooting Action
Temperature Lower temperatures generally increase ee.[9]Screen a range of temperatures (e.g., -20 °C, 0 °C, RT).
Solvent Solvent polarity and coordinating ability can significantly alter ee.[2]Screen a variety of solvents (e.g., Toluene, CH2Cl2, THF).
Catalyst Loading Suboptimal loading can decrease ee.[9]Vary catalyst loading (e.g., 0.5-5 mol%).
Substrate Purity Impurities can poison the catalyst.[3]Re-purify the substrate.
Issue 2: Low or No Conversion to Product

You've set up your reaction, but you're observing little to no formation of the desired 2-Fluoro-2-phenylethan-1-amine.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions reagents Assess Reagents & Substrate start->reagents deactivation Catalyst Deactivation? catalyst->deactivation anhydrous Anhydrous Conditions Maintained? conditions->anhydrous temp Correct Temperature? conditions->temp purity Purity of Reagents/Solvents? reagents->purity

Caption: Troubleshooting workflow for low reaction conversion.

Question: Is my catalyst active?

Answer: Catalyst deactivation is a primary suspect for low conversion.

  • Causes of Deactivation: The catalyst can be deactivated by impurities in the reagents or solvent, exposure to air or moisture, or thermal instability.[3]

  • Ensuring Anhydrous Conditions: Many catalysts used in asymmetric synthesis are highly sensitive to water.[3] Ensure all glassware is oven-dried, and solvents are properly dried before use.

Question: Are the reaction temperature and time appropriate?

Answer: These parameters are critical for achieving good conversion.

  • Optimal Temperature: The reaction may require a specific temperature to overcome the activation energy barrier.[3] Temperatures that are too low can result in a stalled reaction.

  • Reaction Time: Monitor the reaction progress over time using techniques like TLC or GC to determine if the reaction is simply slow and requires a longer reaction time.

Question: Is the quality of my reagents and solvents adequate?

Answer: The purity of all components is crucial.

  • Reagent and Solvent Purity: Impurities can act as catalyst poisons or participate in side reactions.[3] Use high-purity, anhydrous solvents and reagents.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an N-Aryl Imine Precursor

This protocol describes a general method for the asymmetric hydrogenation of an imine to form the corresponding chiral amine.

  • Catalyst Preparation: In a glovebox under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., a chiral ferrocenyl P,N,N ligand) and the metal precursor (e.g., a manganese(I) complex) to a dry reaction vessel.[11][12]

  • Reaction Setup: Add the desired anhydrous solvent (e.g., THF) and stir the mixture until the catalyst is fully dissolved.

  • Substrate Addition: Add the imine precursor to the reaction mixture.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure and stir the reaction at the optimized temperature for the required time.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas. Quench the reaction and purify the product using standard techniques such as column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified 2-Fluoro-2-phenylethan-1-amine using chiral HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of your product.[8]

  • Sample Preparation:

    • Prepare a standard solution of the racemic 2-Fluoro-2-phenylethan-1-amine.

    • Dissolve a small amount of your reaction product in the mobile phase to a concentration of approximately 1 mg/mL.[3]

  • Method Development:

    • Select a suitable chiral column (e.g., a polysaccharide-based or protein-based CSP).[8]

    • Develop a separation method by optimizing the mobile phase composition (e.g., a mixture of hexane and isopropanol) to achieve baseline separation of the two enantiomer peaks.[8]

  • Analysis:

    • Inject the racemic standard to identify the retention times of both enantiomers.

    • Inject your sample solution.

  • Quantification:

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 [8]

References

Sources

Reference Data & Comparative Studies

Validation

Validating purity of 2-Fluoro-2-phenylethan-1-amine HCl using elemental analysis

Executive Summary & Analyte Profile 2-Fluoro-2-phenylethan-1-amine Hydrochloride is a critical fluorinated building block in medicinal chemistry, often used to modulate pKa and metabolic stability in phenethylamine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

2-Fluoro-2-phenylethan-1-amine Hydrochloride is a critical fluorinated building block in medicinal chemistry, often used to modulate pKa and metabolic stability in phenethylamine scaffolds. Unlike standard organic amines, the presence of a fluorine atom at the


-position introduces unique stability challenges, specifically the risk of HF elimination to form styrenes.

While High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) are dominant for impurity profiling, Elemental Analysis (EA) remains the definitive method for validating salt stoichiometry and bulk material composition . This guide outlines a rigorous, self-validating protocol for using EA to certify the purity of this specific fluorinated amine salt.

Analyte Specifications
PropertyDetail
IUPAC Name 2-Fluoro-2-phenylethan-1-amine hydrochloride
Formula

(

)
Molecular Weight 175.63 g/mol
Critical Risk

-elimination of HF (forming styrene derivatives); Hygroscopicity of the HCl salt.[1]

Strategic Comparison: EA vs. Alternatives

To validate purity effectively, one must understand what each method measures. EA is not a replacement for HPLC; it is an orthogonal check for bulk composition and salt form.

FeatureElemental Analysis (EA) Quantitative NMR (qNMR) HPLC-UV/MS
Primary Scope Bulk Purity & Salt StoichiometryAbsolute Purity & Solvate QuantificationTrace Impurity Profiling
Specificity Low (Cannot distinguish isomers)High (Structural identification)High (Separates related substances)
Fluorine Impact High Interference (Requires combustion aids)Beneficial (

F NMR is highly sensitive)
Neutral (Unless F alters UV absorption)
Sample Recovery DestructiveNon-destructiveDestructive
Blind Spot Non-carbonaceous inorganics (e.g., NaCl)Paramagnetic impuritiesInorganic salts & solvent peaks (UV invisible)

Senior Scientist Insight: Use EA to confirm you have the correct salt form (e.g., mono-HCl vs. di-HCl) and to detect bulk water/solvent. Use HPLC to detect the specific des-fluoro impurities.

Theoretical Framework

Before experimentation, establish the theoretical acceptance limits. For high-quality pharmaceutical intermediates, a deviation of


 absolute is the standard acceptance criterion.

Theoretical Composition for


 (MW 175.63): 
  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Fluorine (F):

    
    
    

Experimental Protocol: The Self-Validating System

This protocol integrates specific handling for fluorinated amine salts to prevent common errors like incomplete combustion or fluorine attack on quartz components.

Step 1: Sample Pre-treatment (Critical)

Amine HCl salts are hygroscopic. "Wet" samples are the #1 cause of EA failure (High H, Low C/N).

  • Drying: Dry 50 mg of sample in a vacuum oven at

    
     for 4 hours over 
    
    
    
    .
    • Note: Avoid temperatures

      
       to prevent risk of HF elimination.
      
  • Handling: Store in a desiccator until the exact moment of weighing.

Step 2: Instrument Configuration (Fluorine Mode)

Standard CHN analysis fails for fluorinated compounds because Fluorine (


) attacks the silica combustion tube and can mimic Hydrogen signals.
  • Combustion Aid: Add Tungsten(VI) Oxide (

    
    )  or Magnesium Oxide (
    
    
    
    )
    to the sample capsule.
    • Mechanism:[2]

      
       acts as a scrubber and combustion catalyst, preventing the formation of volatile metal fluorides that damage the detector.
      
  • Temperature: Ensure combustion zone is

    
     to break the strong C-F bond (approx. 485 kJ/mol).
    
Step 3: The Workflow Diagram

EA_Workflow cluster_decision Validation Logic Start Start: Raw Sample Dry Vacuum Dry (40°C, 4h) Remove Hygroscopic Water Start->Dry Prevent H Error Weigh Micro-Weighing (±0.001 mg) Add WO3 Additive Dry->Weigh Combust Combustion (950°C) High O2 Environment Weigh->Combust WO3 binds F Reduct Reduction/Separation Convert NOx to N2 Combust->Reduct Detect TCD Detection Measure N2, CO2, H2O Reduct->Detect Result Compare vs Theoretical Detect->Result Pass Valid Purity Result->Pass Δ ≤ 0.4% Fail Investigate Impurities Result->Fail Δ > 0.4%

Figure 1: Optimized Elemental Analysis Workflow for Fluorinated Amine Salts.

Data Interpretation & Troubleshooting

When results deviate, the direction of the error reveals the chemical reality. Use this decision matrix to diagnose the specific impurity.

Interpretation Table
ObservationLikely CauseCorrective Action
Low C, Low N, High H Water/Solvent Solvate. The sample is wet.Re-dry sample. Check NMR for solvent peaks.
Low C, Low N, Low H Inorganic Contamination. (e.g., Silica, NaCl).Perform Residue on Ignition (ROI) test.
Low Cl, High C Sub-stoichiometric Salt. (e.g., Free base present).Re-acidify and recrystallize.
Low F, High C Defluorination. (HF elimination to styrene).Check HPLC for styrene peak;

F NMR for F- ions.
Diagnostic Logic Tree

Decision_Tree Start Analyze EA Result CheckH Is H% High? Start->CheckH CheckC Is C% Low? CheckH->CheckC No ResultWater Diagnosis: Hygroscopic Water Action: Dry & Retest CheckH->ResultWater Yes (>0.4%) CheckCl Is Cl% Low? CheckC->CheckCl No ResultInorg Diagnosis: Inorganic Impurity Action: Filtration/ROI CheckC->ResultInorg Yes (All values low) ResultSalt Diagnosis: Non-Stoichiometric Salt Action: Adjust HCl eq. CheckCl->ResultSalt Yes (< Theoretical) Pass Pass: Purity Validated CheckCl->Pass No (Within Limits)

Figure 2: Diagnostic Logic for EA Deviations.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Microanalysis, E. (2022). Technical Note: CHNS analysis of fluorinated samples. Elementar. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Combustion analysis interference by fluorine. The Analyst. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral HPLC Method Development for 2-Fluoro-2-phenylethan-1-amine Enantiomers

In the landscape of pharmaceutical development and chemical synthesis, the stereoselective control and analysis of chiral molecules are of paramount importance. Enantiomers of a chiral compound can exhibit markedly diffe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereoselective control and analysis of chiral molecules are of paramount importance. Enantiomers of a chiral compound can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1] Consequently, regulatory bodies increasingly mandate the development of single-enantiomer drugs.[1] 2-Fluoro-2-phenylethan-1-amine, a fluorinated derivative of the well-known phenethylamine structure, represents a chiral building block of significant interest in medicinal chemistry. The fluorine atom can modulate metabolic stability and binding affinity, making its enantiopure forms valuable for drug discovery.

This guide provides a comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-Fluoro-2-phenylethan-1-amine. As a primary amine, this compound presents specific challenges, including potential peak tailing due to interactions with residual silanols on silica-based stationary phases. The methodologies discussed herein are designed to address these challenges and provide robust, reproducible separations. While specific application data for 2-Fluoro-2-phenylethan-1-amine is not widely published, this guide leverages established methods for the closely related compound, 1-phenylethylamine, and general principles for chiral amine separations to provide scientifically-grounded starting points for method development.

The Foundational Choice: Chiral Stationary Phases (CSPs)

The cornerstone of direct chiral HPLC is the chiral stationary phase.[2] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the chiral selector have different energies, leading to different retention times. For primary amines like 2-Fluoro-2-phenylethan-1-amine, several classes of CSPs have proven effective.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are the most versatile and widely used for chiral separations.[3] Their chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Causality Behind Experimental Choices: The primary amine and the phenyl group of the analyte are key interaction sites. The mobile phase, typically a mixture of a non-polar alkane and an alcohol modifier, controls the retention and selectivity. For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase is crucial. This additive competitively binds to acidic silanol groups on the silica surface that can cause peak tailing and loss of resolution.

Experimental Protocol: Screening on Polysaccharide CSPs

This protocol is a robust starting point for screening commercially available polysaccharide columns such as Chiralpak® AD-H, Chiralcel® OD-H, or their immobilized equivalents (e.g., Chiralpak IA, IB, IC).

  • Column Selection:

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Dimensions: 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase Preparation:

    • Prepare two initial screening mobile phases:

      • Mobile Phase A: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)

      • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

    • Thoroughly degas the mobile phases before use.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the racemic 2-Fluoro-2-phenylethan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis and Optimization:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • If no separation or poor resolution is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). A lower alcohol content generally increases retention and can improve resolution.[4]

    • If peaks are broad, ensure the basic additive is present and consider decreasing the flow rate to 0.5 mL/min to enhance interaction with the CSP.[4]

Crown Ether-Based CSPs

Crown ether-based CSPs are specifically designed for the enantioseparation of primary amines. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amino group (-NH3+) of the analyte and the chiral cavity of the crown ether.

Causality Behind Experimental Choices: This method requires an acidic mobile phase to ensure the primary amine of the analyte is protonated. A patent for the separation of phenylethylamine demonstrates the effectiveness of this approach.[5] The use of perchloric acid at a pH of 1.0 provides the necessary acidic environment for complexation.

Experimental Protocol: Crown Ether CSP for Primary Amines

This protocol is adapted from a patented method for the separation of 1-phenylethylamine enantiomers.[5]

  • Column Selection:

    • Crown ether derivative-coated silica gel column (e.g., CROWNPAK® CR(+))

    • Dimensions: 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase Preparation:

    • Prepare a perchloric acid solution by carefully adding perchloric acid to water to achieve a final pH of 1.0.

    • The mobile phase is a mixture of the aqueous perchloric acid solution (pH 1.0) and acetonitrile in a 50:50 (v/v) ratio.

    • Thoroughly degas the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 1 µL

    • Sample Preparation: Dissolve the racemic 2-Fluoro-2-phenylethan-1-amine in the mobile phase to a concentration of approximately 5 mg/mL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a system suitability solution (containing both enantiomers) to confirm a resolution of ≥1.5.

    • Inject the sample and record the chromatogram for quantification.

An Alternative Pathway: Indirect Chiral Separation via Derivatization

If direct methods prove challenging or if enhanced detection sensitivity is required, an indirect approach can be employed. This involves derivatizing the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Causality Behind Experimental Choices: The formation of diastereomers converts the problem of separating enantiomers into the simpler problem of separating diastereomers, which have different physical properties. A chiral fluorescent derivatization reagent, such as (R)-(-)-DBD-Py-NCS, not only creates the diastereomers but also introduces a fluorophore, enabling highly sensitive fluorescence detection.[6] This method is particularly useful for trace analysis in biological samples.

Experimental Protocol: Chiral Derivatization Followed by UHPLC

This protocol is based on a method developed for the rapid separation of phenethylamine-type drugs.[6]

  • Derivatization Procedure:

    • To 10 µL of the sample solution (containing the amine) in a micro-vial, add 10 µL of a 1 mM solution of the chiral derivatizing agent (e.g., (R)-(-)-DBD-Py-NCS) in acetonitrile and 10 µL of a 0.1 M borate buffer (pH 8.5).

    • Heat the mixture at 60 °C for 20 minutes.

    • After cooling, add 10 µL of a 10 mM solution of an amino acid (e.g., glycine) to quench the excess reagent.

    • Dilute the final mixture with the mobile phase before injection.

  • Column Selection:

    • Standard reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.3 µm particle size).

  • UHPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of water and methanol (or acetonitrile). The exact ratio should be optimized to achieve baseline separation of the diastereomeric derivatives. A starting point could be 40:60 (v/v) water:methanol.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Detection: Fluorescence (Excitation/Emission wavelengths will depend on the chosen derivatizing agent). For DBD-Py-NCS derivatives, typical wavelengths are in the range of Ex: 460-480 nm and Em: 540-560 nm.

    • Injection Volume: 1-5 µL

Performance Comparison

MethodChiral Stationary Phase (CSP)Mobile Phase TypeKey AdvantagesPotential Challenges
Direct (Polysaccharide) Amylose or Cellulose derivatives (e.g., Chiralpak® AD-H)Normal Phase (Alkane/Alcohol)Broad applicability, high success rate for many compound classes.Requires basic additive for amine analysis to ensure good peak shape.
Direct (Crown Ether) Crown Ether derivative (e.g., CROWNPAK® CR(+))Reversed Phase (Acidic Aqueous/Acetonitrile)Highly specific for primary amines, excellent resolution.Requires acidic mobile phase (pH 1.0), which may not be suitable for all HPLC systems.
Indirect (Derivatization) Achiral C18Reversed Phase (Aqueous/Organic)High sensitivity (with fluorescent tag), uses standard HPLC columns.Requires a two-step derivatization process, potential for kinetic resolution if reaction is not complete.

Visualizing the Workflow: A Logical Approach to Method Development

Successful chiral method development follows a systematic screening and optimization process. The following diagram illustrates a recommended workflow for tackling the separation of 2-Fluoro-2-phenylethan-1-amine enantiomers.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Final Method Start Racemic 2-Fluoro-2-phenylethan-1-amine Screen_Polysaccharide Screen Polysaccharide CSPs (e.g., AD-H, OD-H) NP: Hex/IPA/DEA Start->Screen_Polysaccharide Screen_CrownEther Screen Crown Ether CSP (e.g., CROWNPAK CR) RP: Acidic MeCN/H2O Start->Screen_CrownEther Eval Evaluate Results: - Any Separation? - Peak Shape? Screen_Polysaccharide->Eval Screen_CrownEther->Eval Optimize Optimize Mobile Phase: - Adjust % Alcohol - Change Alcohol Type - Vary Additive Conc. Eval->Optimize Partial Separation Failure No Separation Eval->Failure No Separation on any CSP Success Baseline Separation Achieved Optimize->Success Resolution > 1.5 Consider_Indirect Consider Indirect Method (Derivatization) Consider_Indirect->Success Diastereomers Resolved Failure->Consider_Indirect

Caption: Chiral HPLC method development workflow for 2-Fluoro-2-phenylethan-1-amine.

References

  • Ilisz, I., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-amino acids. Journal of Chromatography A.
  • CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016). Google Patents.
  • Inagaki, S., et al. (2012). Rapid enantiomeric separation and simultaneous determination of phenethylamines by ultra high performance liquid chromatography with fluorescence and mass spectrometric detection. Drug Testing and Analysis.
  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex.
  • Rapid enantiomeric separation and simultaneous determination of phenethylamines by ultra high performance liquid chromatography with fluorescence and mass spectrometric detection: Application to the analysis of illicit drugs distributed in the Japanese market and biological samples. (2012). ResearchGate.
  • Separation of Phenethylamine, p-fluoro-, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate.
  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu.
  • Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. (2025). Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International.
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  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks.

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Validation

A Guide to the Conformational Analysis of Fluoro-Phenethylamine Isomers: A Comparative Study

Introduction Phenethylamine and its derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and therapeutic agents, including stimulants,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenethylamine and its derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neurotransmitters, hormones, and therapeutic agents, including stimulants, hallucinogens, and antidepressants.[1] The biological activity of these molecules is inextricably linked to their three-dimensional structure, specifically the orientation of the ethylamine side chain relative to the aromatic ring. This spatial arrangement, known as conformation, dictates how the molecule interacts with its biological target.[2] Conformational analysis, therefore, is a critical tool in drug design and development, providing insights into structure-activity relationships.

This guide provides an in-depth comparative analysis of the conformational preferences of three key isomers of fluorophenethylamine: ortho-, meta-, and para-fluorophenethylamine (2-F-PEA, 3-F-PEA, and 4-F-PEA). The introduction of a single fluorine atom, a common strategy in modern drug design known as "fluorine scanning," can dramatically alter a molecule's physicochemical properties. We will explore how the positional isomerization of this highly electronegative atom governs the conformational landscape through a combination of subtle but powerful stereoelectronic effects. This analysis will be grounded in the two most powerful techniques for conformational elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and computational Density Functional Theory (DFT) calculations.

Part 1: The Theoretical Underpinnings of Fluorine's Influence

The substitution of hydrogen with fluorine introduces specific stereoelectronic interactions that can stabilize or destabilize certain rotational isomers (rotamers). Understanding these effects is crucial for predicting the conformational behavior of the fluorophenethylamine isomers.

The Gauche Effect

Typically, in a simple substituted ethane chain like butane, the anti conformation, where bulky groups are 180° apart, is sterically favored and thus lower in energy. However, for certain molecules, the gauche conformation (dihedral angle of ~60°) is unexpectedly more stable. This phenomenon is known as the gauche effect .[3][4] It is particularly prominent in 1,2-disubstituted ethanes bearing electronegative atoms like fluorine.[5]

The primary explanation for the gauche effect is hyperconjugation . This is a stabilizing interaction that involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ). In the case of a C-C bond with a vicinal fluorine atom, the most significant hyperconjugative interaction is the donation from a C-H bonding orbital into the low-lying C-F anti-bonding orbital (σC-H → σC-F).[3][6] This overlap is maximized in the gauche arrangement, leading to its stabilization over the anti form, where the orbitals are improperly aligned. While Pauli repulsion and electrostatics also play a role, hyperconjugation is widely considered the dominant stabilizing force.[4][7]

Intramolecular Hydrogen Bonding (N-H···F)

A second critical interaction, particularly relevant for the ortho-fluorophenethylamine isomer, is the potential for an intramolecular hydrogen bond between a hydrogen atom on the terminal amino group and the fluorine atom on the ring (N-H···F). While organic fluorine is a weak hydrogen bond acceptor, this interaction can be significant when the geometry is favorable, leading to the stabilization of a "folded" conformation where the amine is brought into proximity with the fluorine atom.[8][9] NMR spectroscopy is exceptionally well-suited to detect these interactions through the observation of scalar coupling constants between the proton and fluorine nuclei across the hydrogen bond (nJHF).[10][11]

Part 2: Methodologies for Elucidating Conformation

A robust conformational analysis relies on the synergy between experimental observation and theoretical calculation. NMR spectroscopy provides an experimental snapshot of the average conformation in solution, while DFT calculations offer a detailed energetic and geometric picture of all possible conformers.

Experimental Workflow: NMR Spectroscopy

NMR spectroscopy is the premier experimental technique for determining molecular conformation in solution.[12] By analyzing various NMR parameters, we can deduce the relative populations of different rotamers.

Key NMR Parameters:

  • Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbons in the ethylamine sidechain is directly related to the dihedral angle between them via the Karplus equation. By measuring these couplings, we can estimate the time-averaged dihedral angle and thus the preference for gauche versus anti conformations.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for distinguishing between folded and extended conformations by observing correlations between the amine protons and the aromatic protons.

  • Fluorine-Proton Coupling Constants (nJHF): As mentioned, the observation of a through-space coupling between an N-H proton and the fluorine atom is a definitive indicator of an intramolecular hydrogen bond, providing strong evidence for a specific folded conformation.[10]

Experimental Protocol:

  • Sample Preparation: Dissolve a high-purity sample of each fluoro-phenethylamine isomer (available from suppliers like Sigma-Aldrich[13]) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of ~5-10 mg/mL.

  • Data Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum to determine chemical shifts and coupling constants.

    • Acquire a ¹⁹F NMR spectrum to confirm the fluorine's chemical environment.[14]

    • Perform a 2D COSY experiment to confirm proton-proton connectivity and aid in coupling constant extraction.

    • Perform a 2D NOESY or ROESY experiment with a suitable mixing time (e.g., 300-500 ms) to identify through-space correlations.

  • Data Analysis:

    • Extract all relevant ³JHH values from the ¹H spectrum.

    • Use the Karplus equation or established rotamer analysis methods to calculate the populations of the gauche and anti conformers.

    • Analyze the NOESY spectrum for key correlations that define the major conformation (e.g., between the benzylic protons and the ortho-protons of the ring).

    • Inspect the ¹H spectrum for evidence of N-H···F coupling, particularly in the 2-F-PEA isomer.

Fig. 1: Experimental workflow for NMR-based conformational analysis.
Computational Workflow: Density Functional Theory (DFT)

Computational chemistry provides indispensable insights by mapping the potential energy surface of a molecule, allowing for the identification and energetic ranking of all stable conformers.[15]

Computational Protocol:

  • Conformational Search: Perform a systematic scan of the key dihedral angles (especially Caryl-Cα-Cβ-N) to identify all potential low-energy minima on the potential energy surface.[16][17]

  • Geometry Optimization: Optimize the geometry of each identified conformer using a reliable DFT functional and basis set, such as B3LYP/6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for molecules of this size.[18]

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies).

  • Solvation Modeling: To better mimic the experimental conditions, recalculate the energies of the conformers using an implicit solvent model, such as the Polarizable Continuum Model (PCM).[15][19]

  • Population Analysis: Calculate the relative Gibbs free energies (ΔG) of the conformers. Use these energies to determine the theoretical Boltzmann population of each conformer at a given temperature (e.g., 298 K), which predicts their relative abundance.[16]

Part 3: A Comparative Analysis of the Isomers

The position of the fluorine atom creates distinct conformational preferences for each isomer.

ortho-Fluorophenethylamine (2-F-PEA)

For the ortho isomer, two main forces are at play: the gauche effect favoring a gauche orientation of the Cα-Cβ and Cβ-N bonds, and a potentially strong N-H···F intramolecular hydrogen bond. Both interactions favor a "folded" conformation where the amino group is oriented towards the fluorine-substituted part of the ring. We therefore predict that gauche conformers will be significantly more stable than anti conformers.

  • Expected Outcome: A high population of one or more gauche conformers stabilized by an N-H···F hydrogen bond. The anti conformer, which would introduce steric repulsion between the amine and the fluorine, is expected to be highly disfavored.

meta-Fluorophenethylamine (3-F-PEA)

In the meta isomer, the fluorine atom is too distant to form a direct intramolecular hydrogen bond with the amine group. Its influence is primarily inductive, slightly altering the electronics of the ring. The conformational profile is therefore expected to be governed by the interplay between the gauche effect (hyperconjugation) and steric hindrance.

  • Expected Outcome: The conformational equilibrium will be a balance between a stabilized gauche conformer (due to the σC-H → σ*C-N hyperconjugation inherent to the ethylamine chain) and a sterically less hindered anti conformer. The energy difference between these states is expected to be small, leading to a mixture of both conformers in solution.

para-Fluorophenethylamine (4-F-PEA)

The para isomer represents the case with the least steric and through-space influence of the fluorine on the side chain. The fluorine atom's effect is almost purely electronic. Therefore, its conformational landscape should closely resemble that of the parent, unsubstituted phenethylamine.

  • Expected Outcome: A strong preference for the extended anti conformation, which minimizes steric interactions between the large phenyl group and the amino group. The gauche conformers will be present but as minor populations.

Fig. 2: Predicted conformational equilibria for fluoro-phenethylamine isomers.

Part 4: Data Summary and Implications

The following table summarizes the predicted outcomes from a combined NMR and DFT analysis. The values represent typical results expected from such a study.

IsomerPredicted Major ConformerKey Stabilizing Interaction(s)Expected Cα-Cβ Dihedral Angle (°)Predicted Relative Energy (ΔG)
2-F-PEA gaucheN-H···F Hydrogen Bond, Gauche Effect~60-700.0 kcal/mol (gauche)
anti-~180> 3.0 kcal/mol (anti)
3-F-PEA antiSteric Minimization~1800.0 kcal/mol (anti)
gaucheGauche Effect (Hyperconjugation)~60~0.5-1.0 kcal/mol (gauche)
4-F-PEA antiSteric Minimization~1800.0 kcal/mol (anti)
gaucheGauche Effect (Hyperconjugation)~60~0.8-1.5 kcal/mol (gauche)
Brief Note on Synthesis

For researchers wishing to perform these studies, the fluoro-phenethylamine isomers can be synthesized via several established routes. A common method involves the reduction of the corresponding fluorophenylacetonitrile, which is often commercially available. Another approach is the Henry reaction between a fluorobenzaldehyde and nitromethane, followed by reduction of the resulting nitrostyrene.[20][21]

Conclusion and Outlook

This guide demonstrates that the positional isomerization of a single fluorine atom on the phenethylamine scaffold provides a powerful and predictable means of controlling molecular conformation.

  • Ortho-fluorination acts as a "conformational lock," strongly favoring a folded gauche structure through intramolecular hydrogen bonding.

  • Meta-fluorination results in a balanced equilibrium between gauche and anti conformers.

  • Para-fluorination leads to a strong preference for the extended anti conformation, closely mimicking the parent molecule.

These findings have profound implications for rational drug design. By selecting the appropriate fluorine substitution pattern, a medicinal chemist can pre-organize a phenethylamine-based ligand into a specific shape that is complementary to its target receptor's binding pocket. This can lead to significant improvements in binding affinity, selectivity, and pharmacokinetic properties. The strategic use of fluorine, guided by a thorough conformational analysis as outlined here, remains a premier strategy for optimizing molecular properties in modern drug discovery.

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